2,3-Difluoro-6-methoxyphenylboronic acid

Übersicht

Beschreibung

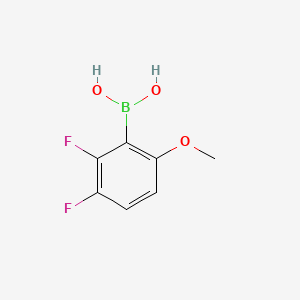

2,3-Difluoro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Difluoro-6-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2,3-difluoro-6-methoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluoro-6-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Oxidation and Reduction: These reactions can yield various functionalized derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-6-methoxyphenylboronic acid has diverse applications in scientific research:

Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the development of new pharmaceuticals and materials.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronate ester formation, which is useful in studying biological processes and developing diagnostic tools.

Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Wirkmechanismus

The mechanism by which 2,3-difluoro-6-methoxyphenylboronic acid exerts its effects involves the formation of boron-oxygen complexes with various substrates. These complexes can undergo nucleophilic substitution, elimination, and addition reactions. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in molecular recognition and sensing applications.

Vergleich Mit ähnlichen Verbindungen

- 3-Methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 2,6-Difluoro-3-methoxyphenylboronic acid

- 2-Fluoro-6-methoxyphenylboronic acid

Comparison: 2,3-Difluoro-6-methoxyphenylboronic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique substitution pattern can influence its reactivity and selectivity in chemical reactions. For example, the presence of fluorine atoms can enhance the compound’s stability and electron-withdrawing properties, making it more suitable for certain types of cross-coupling reactions compared to its non-fluorinated counterparts.

Biologische Aktivität

2,3-Difluoro-6-methoxyphenylboronic acid is an organoboron compound notable for its unique structural features, including two fluorine atoms and a methoxy group attached to a phenyl ring. This composition contributes to its distinctive chemical properties and potential biological activities. The compound is being investigated for various applications in medicinal chemistry and biochemistry.

- Molecular Formula : C₇H₇BF₂O₃

- Molecular Weight : Approximately 187.94 g/mol

- Appearance : Solid, typically white to off-white in color

- Density : 1.35 g/cm³

- Boiling Point : 322.4°C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoro and methoxy groups enhance its binding affinity and specificity, influencing various metabolic pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially impacting pathways related to glucose metabolism and lipid regulation.

- Receptor Modulation : Interaction with specific receptors can alter cellular signaling processes, leading to various biological effects.

Biological Activities

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

Anticancer Activity

Boronic acids have been studied for their potential in cancer therapy due to their ability to inhibit proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells.

Antibacterial Activity

Studies have shown that boronic acids possess antibacterial properties against various pathogens. For instance, the compound's structure may enhance its efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.

Table 1: Summary of Biological Activities

Research Insights

- Anticancer Mechanisms : A study highlighted that boronic acids can induce cell cycle arrest in cancer cells by inhibiting key regulatory proteins involved in cell proliferation .

- Antibacterial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent .

- Metabolic Regulation : Research indicates that this compound may play a role in regulating lipid metabolism by inhibiting hormone-sensitive lipase (HSL), which could be beneficial in treating metabolic disorders like diabetes .

Eigenschaften

IUPAC Name |

(2,3-difluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTBPDRQHIEPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402540 | |

| Record name | 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-21-1 | |

| Record name | B-(2,3-Difluoro-6-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.